molecular formula C17H15ClOS B2971117 2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one CAS No. 883794-57-8

2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B2971117
CAS RN: 883794-57-8
M. Wt: 302.82
InChI Key: WMADNXJFUJXZJD-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one, or 2-CPSM-3,4-DHN-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, as well as the potential to be used in laboratory experiments.

Scientific Research Applications

Novel Organosoluble Polymers

Research has shown the development of novel poly(aryl ether ketone)s (PAEKs) and poly(aryl ether ketone sulfone)s incorporating naphthalene units, exhibiting outstanding thermal stability and improved solubility. These polymers demonstrate high thermal resistance, with glass transition temperatures above 200°C and degradation temperatures over 548°C, alongside excellent mechanical properties and low dielectric constants, making them suitable for high-performance applications in electronics and materials science (Wen et al., 2015).

Catalysis and Synthetic Chemistry

A study describes the use of naphthalene-1,8-diylbis(diphenylmethylium) for oxidative coupling, showcasing its potential in synthesizing complex organic compounds. This reactivity is leveraged for creating benzidines, which are important in dye manufacturing and organic electronics, demonstrating the compound's role in facilitating novel synthetic pathways (Saitoh et al., 2006).

Asymmetric Synthesis

Rhodium-catalyzed reactions have been developed for the synthesis of sulfanyl-dihydro-naphthalen-1-ols, highlighting the importance of 2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one derivatives in asymmetric synthesis. This method provides a novel approach for the preparation of sulfur-containing organic molecules, useful in pharmaceuticals and agrochemicals, with high enantiomeric excesses, showcasing the compound's utility in stereoselective synthesis (Leong & Lautens, 2004).

Materials Chemistry

In materials science, the structural characterization and synthesis of new compounds, including those based on naphthalene derivatives, have been explored. These studies provide insights into the molecular configurations and potential applications of such compounds in materials chemistry, highlighting their importance in the development of new materials with specific properties (Mitsui et al., 2008).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClOS/c18-14-7-9-15(10-8-14)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMADNXJFUJXZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one

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